molecular formula C9H5BrF2O B13468134 1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro-

1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro-

Cat. No.: B13468134
M. Wt: 247.04 g/mol
InChI Key: RCQNKMQXRDEYHA-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro- is a bicyclic organic compound featuring an indenone backbone with specific halogen substitutions. The core structure consists of a fused benzene and cyclopentenone ring system, modified by a bromo group at the 7-position and two fluorine atoms at the 2-position. The "2,3-dihydro" designation indicates partial saturation of the cyclopentenone ring, reducing one double bond.

Properties

Molecular Formula

C9H5BrF2O

Molecular Weight

247.04 g/mol

IUPAC Name

7-bromo-2,2-difluoro-3H-inden-1-one

InChI

InChI=1S/C9H5BrF2O/c10-6-3-1-2-5-4-9(11,12)8(13)7(5)6/h1-3H,4H2

InChI Key

RCQNKMQXRDEYHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(=O)C1(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the radical bromination of 2,2-difluoro-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Radical Cascade Aryldifluoromethylation/Cyclization

A silver-promoted radical cascade reaction enables the synthesis of difluoromethylated dihydroindenones from 2-allyloxybenzaldehydes . While the study primarily focuses on precursor substrates, the mechanism provides critical insights into the reactivity of related dihydroindenones like 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.

Mechanistic Pathway

  • Radical Generation : Ag(I) facilitates the oxidative decarboxylation of difluoromethyl reagents, producing phenyldifluoromethyl radicals (I ).

  • Radical Addition : The radical (I ) adds to the C=C bond of allyloxybenzaldehyde derivatives, forming an alkyl radical intermediate (II ).

  • Cyclization : Intramolecular cyclization of II generates an alkoxy radical (III ), followed by a 1,2-hydrogen atom transfer to yield α-hydroxy carbon-centered radical IV .

  • Oxidation and Rearrangement : Oxidation of IV produces a carbocation (V ), which undergoes proton transfer to form the final dihydroindenone product.

Table 1: Key Reaction Steps and Intermediates

StepProcessIntermediateRole of Ag(I)
1Oxidative decarboxylationI Promotes radical generation
2Radical additionII Stabilizes transition state
3Cyclization/HATIII , IV Facilitates ring closure
4Oxidation/proton transferV Drives final product formation

Functionalization Potential

The bromine substituent at the 7-position offers opportunities for further derivatization, though specific studies on this compound remain limited. Indirect evidence from analogous systems suggests:

  • Nucleophilic Substitution : Bromine may act as a leaving group in SNAr reactions under basic conditions, enabling substitution with amines or thiols.

  • Cross-Coupling : Transition metal catalysis (e.g., Suzuki or Ullmann coupling) could replace bromine with aryl/alkyl groups, though experimental validation is required.

Stability and Reactivity Considerations

  • Electron-Withdrawing Effects : The fluorine atoms enhance the electrophilicity of the carbonyl group, favoring nucleophilic attacks.

  • Steric and Electronic Modulation : Bromine’s bulkiness and polarizability may influence regioselectivity in subsequent reactions.

Scientific Research Applications

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro- Not Available C9H6BrF2O ~243.05 (calculated) 7-Br, 2,2-diF, 2,3-dihydro High electron deficiency due to dual halogens; potential for nucleophilic substitution.
7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one 15069-48-4 C10H9BrO 225.08 7-Br, 4-CH3, 2,3-dihydro Methyl group enhances lipophilicity; bromo substitution may stabilize aromatic interactions .
5-Bromo-2,3-dihydro-1H-inden-1-one 34598-49-7 C9H7BrO 211.06 5-Br, 2,3-dihydro Bromo at position 5 alters electronic distribution; used in cross-coupling reactions .
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one 1260016-95-2 C9H6BrFO 229.05 7-Br, 5-F, 2,3-dihydro Monofluoro substitution reduces steric bulk compared to difluoro analogs .
2-Bromo-5,6-difluoro-2,3-dihydroinden-1-one 222992-13-4 C9H6BrF2O 243.05 2-Br, 5,6-diF, 2,3-dihydro Bromo and difluoro groups create a polarized structure; used in crystallography studies .

Key Differences and Implications

Substitution Position and Reactivity The 7-bromo-2,2-difluoro derivative’s bromo group at position 7 and difluoro at position 2 create a sterically hindered environment. This contrasts with 5-bromo-2,3-dihydro-1H-inden-1-one (CAS 34598-49-7), where bromo at position 5 allows for different regioselectivity in reactions like Suzuki-Miyaura couplings .

Physicochemical Properties Lipophilicity: The 4-methyl group in 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 15069-48-4) increases logP values compared to the target compound, affecting membrane permeability in biological systems . Melting Points: Difluoro substitutions (as in the target compound) typically raise melting points due to increased molecular symmetry and dipole interactions, as seen in similar halogenated indenones .

Applications Pharmaceutical Intermediates: Bromo-substituted indenones (e.g., CAS 15069-48-4) are precursors in antipsychotic drug synthesis, while difluoro analogs may serve as fluorinated building blocks in medicinal chemistry .

Research Findings and Analytical Data

Spectral Characterization

  • Mass Spectrometry: Brominated indenones show distinct [M-Br]+ fragmentation patterns. For example, 5-bromo-2,3-dihydro-1H-inden-1-one (CAS 34598-49-7) exhibits a base peak at m/z 132 (C9H8O+) .
  • NMR : Fluorine atoms in difluoro derivatives (e.g., CAS 222992-13-4) cause significant 19F-1H coupling, with δF ~ -110 ppm for CF2 groups .

Biological Activity

1H-Inden-1-one, 7-bromo-2,2-difluoro-2,3-dihydro- (CAS No. 130408-16-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical formula: C9H6BrF2O. Its structure includes a bromine atom and two fluorine atoms attached to the indenone framework, which may influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of 1H-Inden-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The IC50 values for these compounds typically range from 5 to 20 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-712.41
Compound BPC39.71
Compound CHCT-1162.29

The mechanism by which 1H-Inden-1-one derivatives exert their anticancer effects involves the induction of apoptosis and cell cycle arrest. For example, treated MCF-7 cells showed increased lactate dehydrogenase (LDH) levels, indicative of cell damage and apoptosis initiation . Moreover, flow cytometry analysis revealed that a significant portion of the cells was arrested in the S phase of the cell cycle, suggesting that these compounds may disrupt normal cellular division processes .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of related indenone derivatives. For example, certain compounds demonstrated effectiveness against bacterial strains such as E. faecalis and P. aeruginosa with MIC values comparable to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Activity Summary

CompoundBacterial StrainMIC (µg/mL)
Compound DE. faecalis40
Compound EP. aeruginosa50

Case Studies

One notable study focused on the synthesis and evaluation of various derivatives of 1H-Inden-1-one for their anticancer activity. Researchers synthesized several analogs and tested them against multiple cancer cell lines, finding that modifications at specific positions significantly altered their potency and selectivity .

Another study investigated the effects of a related compound on hypoxia-inducible factor (HIF)-1α regulation in cancer cells, revealing that certain indenone derivatives could inhibit HIF-1α activity, potentially leading to reduced tumor growth under hypoxic conditions .

Q & A

Q. What are the recommended safety protocols for handling 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one in laboratory settings?

  • Methodological Answer : Based on GHS-compliant safety data sheets for structurally similar brominated indenones (e.g., 2-bromo-5,6-difluoro derivatives), researchers should:
  • Use chemical-impermeable gloves (EN 374 standard) and tight-fitting safety goggles to prevent skin/eye contact .
  • Ensure local exhaust ventilation to avoid inhalation of vapors or dust.
  • Store in a cool, dry area away from ignition sources, and dispose of waste via certified hazardous waste facilities to prevent environmental release .
  • Refer to regulatory databases (e.g., ECHA, HSDB) for compound-specific hazard classifications .

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Methodological Answer : Key properties can be characterized using:
  • Mass Spectrometry : Compare fragmentation patterns with EPA/NIH spectral libraries for related indenones (e.g., dihydro-3-methyl derivatives) to confirm molecular weight and structural motifs .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging prior workflows for halogenated indenones .
  • Polar Surface Area/LogP : Calculate via computational tools (e.g., XlogP3) and validate experimentally using reversed-phase HPLC .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :
  • Building Block Approach : Start with 2,3-dihydro-1H-inden-1-one scaffolds and introduce bromo/difluoro groups via electrophilic substitution or transition-metal catalysis, as seen in brominated indenone syntheses .
  • Purification : Use column chromatography with halogen-tolerant stationary phases (e.g., silica gel modified with fluorinated solvents) to isolate the product .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

  • Methodological Answer :
  • Software Tools : Employ SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (B-factors) for heavy atoms (Br, F). Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
  • Twinned Data : For challenging datasets (e.g., overlapping peaks), use SHELXPRO to deconvolute contributions from multiple crystals .

Q. What advanced spectroscopic techniques are suitable for analyzing electronic effects of bromo/difluoro substituents?

  • Methodological Answer :
  • NMR : Perform 19F^{19}\text{F} NMR to assess electronic environments of fluorine atoms; compare chemical shifts with difluorinated analogs (e.g., 5,6-difluoroindanone) .
  • IR Spectroscopy : Analyze carbonyl stretching frequencies (C=O) to study electron-withdrawing effects of Br/F groups, referencing databases like NIST .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling (e.g., bromine as a leaving group) .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize catalytic conditions .

Q. What strategies address contradictions in spectral data interpretation?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference mass spectra (EPA/NIH), 1H^{1}\text{H}/13C^{13}\text{C} NMR, and XRD data to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Isotopic Labeling : Use deuterated analogs to confirm fragmentation patterns in mass spectrometry .

Regulatory & Environmental Considerations

Q. What regulatory frameworks apply to this compound in non-commercial research?

  • Methodological Answer :
  • EU Compliance : Adhere to REACH guidelines for halogenated compounds, including safety assessments for persistent/bioaccumulative traits .
  • Waste Management : Follow OECD eChemPortal recommendations for halogenated waste, such as incineration with scrubbing for HF/HBr capture .

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